molecular formula C15H11F3N4O4 B14947011 N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

Cat. No.: B14947011
M. Wt: 368.27 g/mol
InChI Key: KARBJVOMJQCTIZ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a pyridine carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, which can be achieved through the cyclization of appropriate amino acid derivatives under acidic conditions. The furan ring is then introduced via a Friedel-Crafts acylation reaction, followed by the incorporation of the trifluoromethyl group through nucleophilic substitution reactions. Finally, the pyridine carboxamide moiety is attached using standard amide coupling reactions, often employing reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as crystallization and chromatography, are scaled up to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and interference with viral replication .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and carboxamide moiety but differs in the core structure.

    N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide: Similar furan and carboxamide groups but with a pyrrole core.

    N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: Contains a furan ring and carboxamide group with a pyrazole core.

Uniqueness

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The combination of the furan ring, imidazolidinone core, and pyridine carboxamide moiety also contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C15H11F3N4O4

Molecular Weight

368.27 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H11F3N4O4/c16-15(17,18)14(20-11(23)9-3-5-19-6-4-9)12(24)22(13(25)21-14)8-10-2-1-7-26-10/h1-7H,8H2,(H,20,23)(H,21,25)

InChI Key

KARBJVOMJQCTIZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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